molecular formula C22H25NO2S B14231689 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde CAS No. 403610-12-8

10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde

Cat. No.: B14231689
CAS No.: 403610-12-8
M. Wt: 367.5 g/mol
InChI Key: QRJDUVNCYIKAJM-UHFFFAOYSA-N
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Description

10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is a synthetic organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a phenothiazine core substituted with two aldehyde groups at positions 3 and 7, and an ethylhexyl group at position 10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde typically involves multi-step organic reactions

    Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Ethylhexyl Group: The ethylhexyl group can be introduced via Friedel-Crafts alkylation using 2-ethylhexyl chloride and an aluminum chloride catalyst.

    Formylation: The aldehyde groups are introduced through a Vilsmeier-Haack reaction, where the phenothiazine derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarboxylic acid.

    Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dimethanol.

    Substitution: 10-(2-Ethylhexyl)-10H-phenothiazine derivatives with nitro or halogen groups.

Scientific Research Applications

10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, altering their structure and function. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    10-(2-Ethylhexyl)-10H-phenothiazine: Lacks the aldehyde groups, making it less reactive.

    10H-phenothiazine-3,7-dicarbaldehyde: Lacks the ethylhexyl group, affecting its solubility and bioavailability.

    10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde: Contains only one aldehyde group, resulting in different reactivity and applications.

Uniqueness

10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is unique due to the presence of both the ethylhexyl group and two aldehyde groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

403610-12-8

Molecular Formula

C22H25NO2S

Molecular Weight

367.5 g/mol

IUPAC Name

10-(2-ethylhexyl)phenothiazine-3,7-dicarbaldehyde

InChI

InChI=1S/C22H25NO2S/c1-3-5-6-16(4-2)13-23-19-9-7-17(14-24)11-21(19)26-22-12-18(15-25)8-10-20(22)23/h7-12,14-16H,3-6,13H2,1-2H3

InChI Key

QRJDUVNCYIKAJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O

Origin of Product

United States

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